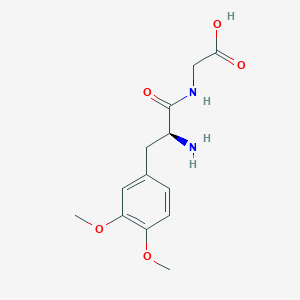![molecular formula C26H24FNO2 B14198733 Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- CAS No. 866932-45-8](/img/structure/B14198733.png)
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- is a complex organic compound that features a benzoic acid core substituted with a butyl group, a phenylethynyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield benzoic acid derivatives, while reduction of a nitro group can produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mecanismo De Acción
The mechanism by which benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues, while the fluorine atom can form hydrogen bonds with polar groups. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Phenylethynyl)benzoic acid: Shares the phenylethynyl group but lacks the butyl and fluorine substitutions.
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: Contains a benzimidazole moiety instead of the phenylethynyl group.
Uniqueness
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the butyl group increases its hydrophobicity and potential for membrane interactions.
Propiedades
Número CAS |
866932-45-8 |
|---|---|
Fórmula molecular |
C26H24FNO2 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
5-[butyl-[[4-(2-phenylethynyl)phenyl]methyl]amino]-2-fluorobenzoic acid |
InChI |
InChI=1S/C26H24FNO2/c1-2-3-17-28(23-15-16-25(27)24(18-23)26(29)30)19-22-13-11-21(12-14-22)10-9-20-7-5-4-6-8-20/h4-8,11-16,18H,2-3,17,19H2,1H3,(H,29,30) |
Clave InChI |
MTPSWPPYOYEMTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC(=C(C=C3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)
methanone](/img/structure/B14198667.png)

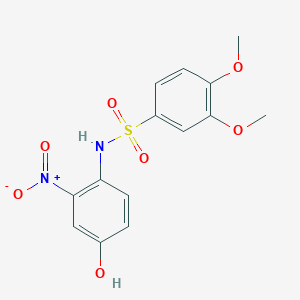
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
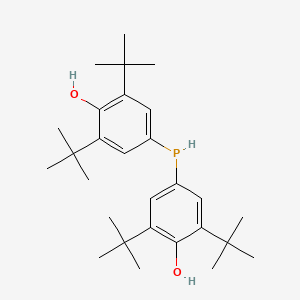
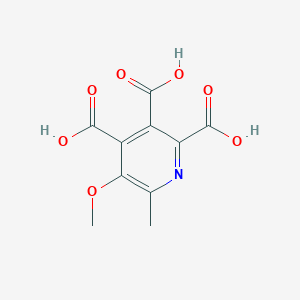
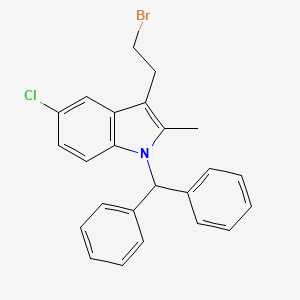
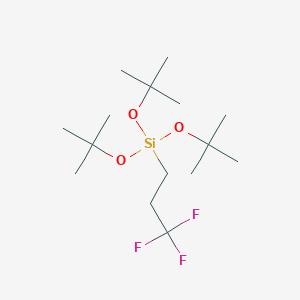
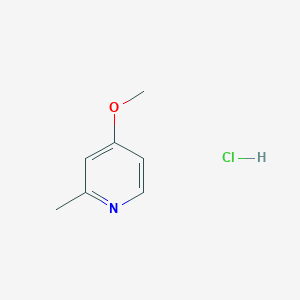
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
